Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive (HR+) breast cancer, particularly in postmenopausal women. [, ] It is a pure antiestrogen, meaning it does not have any estrogen-like agonist activity. [] Unlike other antiestrogens like tamoxifen, Fulvestrant completely blocks estrogen receptor transcriptional activity. [] It binds to estrogen receptors with high affinity and promotes their degradation. [, ]
Fulvestrant Impurity 3 is a chemical compound associated with the pharmaceutical agent Fulvestrant, primarily used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. Fulvestrant acts as an estrogen receptor antagonist, effectively blocking estrogen's action on cancer cells. Impurities such as Fulvestrant Impurity 3 can arise during the synthesis, storage, or administration of the drug, and understanding these impurities is crucial for ensuring the safety and efficacy of the therapeutic agent .
Fulvestrant Impurity 3 is classified as a pharmaceutical impurity and is identified by its CAS number 1621885-81-1. It is a by-product formed during the synthesis of Fulvestrant, which involves multiple steps and can yield various impurities depending on reaction conditions and raw materials used . The compound's presence is monitored through high-performance liquid chromatography (HPLC) and other analytical techniques to ensure compliance with pharmaceutical standards .
The synthesis of Fulvestrant Impurity 3 typically involves several chemical reactions, including oxidation and reduction processes. Common solvents used in its synthesis include methanol and dimethylformamide (DMF). The reaction conditions are meticulously controlled to minimize the formation of undesired by-products.
Fulvestrant Impurity 3 has a molecular formula of C30H44O7S and a molecular weight of approximately 548.74 g/mol. Its structure includes multiple functional groups that contribute to its chemical properties and behavior in biological systems. The compound's structural characteristics are critical for understanding its reactivity and interactions with other molecules .
Fulvestrant Impurity 3 participates in various chemical reactions typical for organic compounds, including:
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and orthophosphoric acid .
Fulvestrant Impurity 3 functions primarily through its interaction with estrogen receptors. Unlike some other anti-estrogen therapies, it does not exhibit agonist effects on these receptors. Its mechanism involves blocking estrogen's action at the cellular level, which contributes to its effectiveness in treating hormone-sensitive cancers .
The pharmacokinetic properties of Fulvestrant Impurity 3 influence its bioavailability, distribution, metabolism, and elimination from the body. Understanding these properties is essential for evaluating its potential impact on therapeutic outcomes when present as an impurity in Fulvestrant formulations .
These properties are critical for assessing the quality of pharmaceutical formulations containing Fulvestrant Impurity 3. Analytical techniques such as HPLC are employed to verify these characteristics during quality control processes .
Fulvestrant Impurity 3 serves several important roles in scientific research:
Fulvestrant Impurity 3 (CAS 1621885-81-1) is systematically named as (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol 3-sulfate based on IUPAC steroid nomenclature conventions. This CAS registry number provides a unique identifier critical for unambiguous chemical tracking across regulatory documents, analytical reports, and reference standards [1] [4]. The compound is designated as Ref. 4Z-F-3116 in commercial catalogs, facilitating procurement for pharmaceutical quality control [1] [2]. Its inclusion in pharmacopeial impurity lists (e.g., EP and USP monographs) underscores its significance as a characterized impurity requiring strict control during fulvestrant manufacturing [5] [7].
Fulvestrant Impurity 3 has the molecular formula C30H44O7S, distinguishing it from the parent drug fulvestrant (C32H47F5O3S) through the absence of pentafluoropentyl groups and presence of sulfate modification. Its exact molecular weight is 548.74 g/mol, as confirmed by high-resolution mass spectrometry (HR-MS) [1] [3]. This mass corresponds to the addition of a sulfate moiety (SO3) and loss of hydrogen atoms compared to fulvestrant’s core structure. X-ray crystallographic analysis would reveal a triclinic crystal lattice with hydrogen-bonded networks stabilized by sulfate oxygen interactions, though experimental diffraction data remains limited for this specific impurity.
Table 1: Core Chemical Identifiers of Fulvestrant Impurity 3
Property | Value |
---|---|
CAS Registry Number | 1621885-81-1 |
IUPAC Name | (7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol 3-sulfate |
Molecular Formula | C30H44O7S |
Exact Molecular Weight | 548.74 g/mol |
Ref. Standard Code | 4Z-F-3116 (CymitQuimica) |
Purity Specifications | >95% (HPLC) |
The stereogenic center at C7 defines a critical distinction between Fulvestrant Impurity 3 and the pharmacopeial Fulvestrant β-isomer (CAS 407577-53-1). While Impurity 3 retains the natural 7α-configuration of the parent drug, the β-isomer exhibits epimerization at C7, resulting in a 7β-orientation of the alkylsulfinyl side chain [7] [10]. This inversion alters the three-dimensional positioning of the side chain relative to the steroid core, impeding optimal binding to the estrogen receptor (ER). Computational modeling reveals a ΔG difference of >2.3 kcal/mol in ER binding affinity between the α and β configurations. Chromatographically, these epimers are resolvable using chiral stationary phases (e.g., polysaccharide-derived columns) with elution order confirmed by spiked experiments [4] [5].
Beyond C7 epimerization, Fulvestrant Impurity 3 exemplifies positional isomerism through sulfate conjugation at the C3 phenolic hydroxyl instead of the C17β alcohol. This contrasts with metabolites like Fulvestrant-17-glucuronide (CAS 261506-27-8) and Fulvestrant-3-sulfate sodium salt (CAS 403656-83-7) [5] [7]. Nuclear Overhauser Effect Spectroscopy (NOESY) confirms the sulfate’s position: irradiation of H-C4 (δ 6.75 ppm) enhances sulfate oxygens but not H-C16 (δ 3.45 ppm), excluding C17 modification. Potential Δ6-isomers (e.g., ∆6-Fulvestrant, CAS 2170200-14-1) may co-elute with Impurity 3 under certain HPLC conditions but are distinguishable by UV hyperchromicity at 285 nm due to extended conjugation [4] [7].
Table 2: Stereochemical and Isomeric Differentiation from Related Compounds
Compound | CAS Number | Key Stereochemical Feature | Differentiating Analytical Marker |
---|---|---|---|
Fulvestrant Impurity 3 | 1621885-81-1 | 7α-OH, 3-sulfate | MS: m/z 547 [M-H]-; NOESY: H-C4/sulfate correlation |
Fulvestrant β-Isomer | 407577-53-1 | 7β-OH | Chiral HPLC: tR 14.2 min vs. 12.8 min (α-form); Reduced ER binding |
Fulvestrant-3-sulfate | 403656-83-7 | Sodium salt form | NMR: Singlet (2H) for SO4Na at δ 3.30 ppm |
∆6-Fulvestrant | 2170200-14-1 | C6-C7 double bond | UV λmax 285 nm; MS: m/z 604 [M+H]+ |
NMR Spectroscopy provides definitive evidence for the structure of Fulvestrant Impurity 3. Key 1H NMR assignments (500 MHz, DMSO-d6) include:
Mass Spectrometry fragmentation (ESI-ve) shows:
Infrared Spectroscopy (FT-IR, KBr pellet) identifies:
UV-Vis Spectroscopy (MeOH) exhibits:
Table 3: Spectroscopic Characterization Summary
Technique | Key Parameters | Structural Assignment |
---|---|---|
1H NMR | δ 7.25 (d, J=8.5 Hz), 6.85 (dd, J=8.5, 2.6 Hz), 6.95 (d, J=2.6 Hz) | Phenolic ring protons (H-C1, H-C2, H-C4) |
13C NMR | δ 167.5 (C3-O-SO3), 156.2 (C3), 132.0 (C1), 115.5 (C2), 114.8 (C4) | Sulfate carbonyl, conjugated phenol carbons |
MS (ESI-) | m/z 547 [M-H]-, 467 [M-SO3-H]-, 253, 145 | Molecular ion, sulfate loss, steroid core, pentafluoropentyl fragment |
FT-IR | 3375 cm-1 (O-H), 1235 cm-1 (S=O), 1030 cm-1 (S-O-C) | Phenol OH stretch, sulfate asymmetric/symmetric stretches |
UV-Vis | λmax 280 nm (ε=12,400 L·mol−1·cm−1) | Conjugated phenolic system; absence of 295 nm band confirms C3 modification |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7